molecular formula C21H24O4 B14373271 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate CAS No. 90094-74-9

2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate

Cat. No.: B14373271
CAS No.: 90094-74-9
M. Wt: 340.4 g/mol
InChI Key: QVVBIZHKIOACOA-UHFFFAOYSA-N
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Description

2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound with a complex structure. It features an ethylphenyl group, a ketone, and an acetate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps:

    Formation of the Ketone Group: The initial step involves the formation of the ketone group through the oxidation of a secondary alcohol or the Friedel-Crafts acylation of an aromatic ring.

    Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with an alkyl halide.

    Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group can undergo oxidation to form carboxylic acids.

    Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites, while the phenoxy and acetate groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
  • 2-{4-[3-(4-Propylphenyl)-3-oxopropyl]phenoxy}ethyl acetate

Uniqueness

2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl or propyl analogs.

Properties

CAS No.

90094-74-9

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

2-[4-[3-(4-ethylphenyl)-3-oxopropyl]phenoxy]ethyl acetate

InChI

InChI=1S/C21H24O4/c1-3-17-4-9-19(10-5-17)21(23)13-8-18-6-11-20(12-7-18)25-15-14-24-16(2)22/h4-7,9-12H,3,8,13-15H2,1-2H3

InChI Key

QVVBIZHKIOACOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OCCOC(=O)C

Origin of Product

United States

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